

The Occurrence of Propyl Sulfides in the Allium Genus: A Technical Guide

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Compound of Interest

Compound Name: Propyl sulfide

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Introduction

The genus Allium, encompassing widely consumed vegetables such as onion (*Allium cepa*), garlic (*Allium sativum*), leek (*Allium porrum*), and shallot (*Allium ascalonicum*), is renowned for its distinctive flavor and aroma profiles, which are largely attributable to a complex array of organosulfur compounds.[1][2][3] Among these, **propyl sulfides** and their derivatives play a significant role. These volatile sulfur compounds are not present in intact tissues but are rapidly formed upon cellular disruption through enzymatic reactions.[4][5][6] This technical guide provides an in-depth overview of the natural occurrence of **propyl sulfides** in various Allium species, presenting quantitative data, detailing experimental methodologies for their analysis, and illustrating the biosynthetic pathways involved. This information is of critical value for researchers in the fields of food science, natural product chemistry, and drug development, given the recognized bioactive properties of these compounds.[2][6]

Quantitative Occurrence of Propyl Sulfides in Allium Species

The concentration and composition of **propyl sulfides** can vary significantly among different Allium species and even between cultivars of the same species, influenced by factors such as genetics, growing conditions, and post-harvest handling.[7][8] The following tables summarize

the quantitative data on the occurrence of key **propyl sulfides** as reported in the scientific literature.

Table 1: Concentration of **Dipropyl Sulfide** and its Derivatives in Various Allium Species

| Allium Species | Cultivar/Variety | Compound | Concentration/ Relative Abundance | Reference |
|------------------------------------|------------------|---------------------------|---|-----------|
| Allium cepa (Onion) | Not specified | Dipropyl disulfide | Major component | [9][10] |
| Allium cepa (Onion) | "Rubiniu" | Dipropyl disulfide | 43.5% (relative peak area) | [11] |
| Allium cepa (Onion) | Not specified | Dipropyl disulfide | 35.45% (relative abundance) | [12] |
| Allium cepa (Onion) | Not specified | Dipropyl disulfide | 110.2 µg / 100g fresh tissue | [13] |
| Allium porrum (Leek) | Not specified | Dipropyl disulfide | > 67% (relative abundance) | [14] |
| Allium fistulosum (Welsh Onion) | "Pereirana" | Dipropyl disulfide | 65.67% (area percentage) | |
| Allium sativum (Garlic) | Not specified | Allyl propyl disulfide | Present | [15] |
| Allium ascalonicum (Shallot) | Not specified | Dipropyl disulfide | Major component | [9][10] |

Table 2: Concentration of Methyl Propyl Disulfide and Trisulfide in Various Allium Species

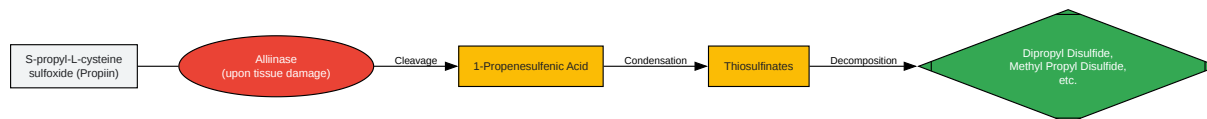
| Allium Species | Cultivar/Variety | Compound | Concentration/ Relative Abundance | Reference |
|------------------------------------|------------------|-----------------------------|---|-----------|
| Allium cepa (Onion) | "Rubiniu" | Methyl propyl disulfide | 48.64% (relative peak area) | [11] |
| Allium cepa (Onion) | Not specified | Methyl propyl trisulfide | 8.14% (relative abundance) | [8] |
| Allium fistulosum (Welsh Onion) | Not specified | Methyl propyl trisulfide | Major volatile | |

Biosynthesis of Propyl Sulfides in Allium

The formation of **propyl sulfides** in Allium species is initiated by tissue damage, which brings the enzyme alliinase into contact with its substrates, S-alk(en)yl-L-cysteine sulfoxides (ACSOs). [3][4][6] In the case of **propyl sulfide** formation, the key precursor is S-propyl-L-cysteine sulfoxide (propiin).

The biosynthetic pathway can be summarized as follows:

- **Enzymatic Cleavage:** Upon cell rupture, alliinase, located in the cell's vacuoles, cleaves S-propyl-L-cysteine sulfoxide.[3]
- **Formation of Sulfenic Acid:** This cleavage results in the formation of the highly reactive intermediate, 1-propenesulfenic acid, along with pyruvate and ammonia.[4][16]
- **Condensation and Rearrangement:** 1-Propenesulfenic acid is unstable and undergoes spontaneous condensation and rearrangement reactions to form various thiosulfinates.
- **Formation of Volatile Sulfides:** These thiosulfinates are also unstable and decompose to form a variety of volatile sulfur compounds, including dipropyl disulfide, methyl propyl disulfide, and other related sulfides.[4][11]



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Biosynthesis pathway of **propyl sulfides** in Allium species.

Experimental Protocols for the Analysis of Propyl Sulfides

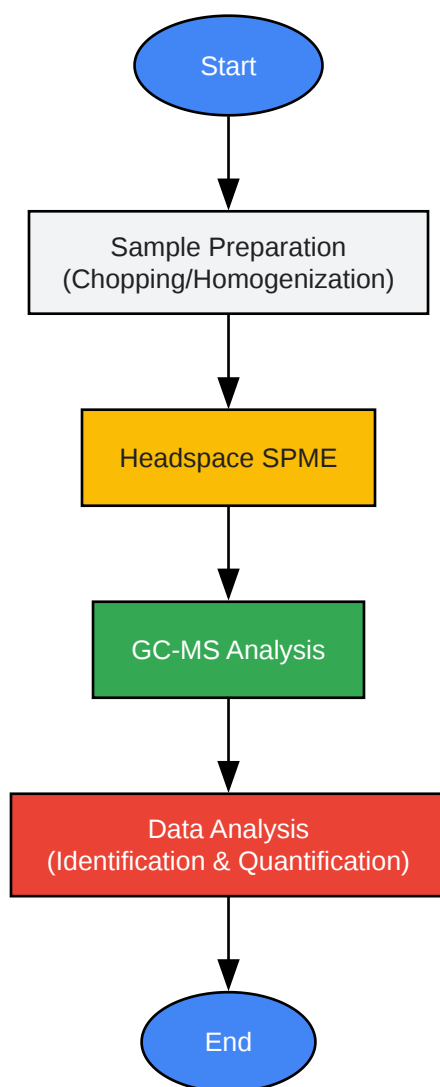
The identification and quantification of volatile **propyl sulfides** from Allium species typically involve chromatographic and spectrometric techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a commonly employed method.[7][9][10]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

- **Sample Homogenization:** A known weight of fresh Allium tissue (e.g., bulb, leaves) is chopped or homogenized to initiate the enzymatic reactions leading to the formation of volatile compounds.[17]
- **Vial Incubation:** The homogenized sample is immediately sealed in a headspace vial.
- **SPME Fiber Exposure:** A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 45°C) to adsorb the volatile compounds.[7]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Injection:** The SPME fiber is thermally desorbed in the heated injection port of the gas chromatograph.
- **Chromatographic Separation:** The desorbed volatile compounds are separated on a capillary column (e.g., Rtx-5ms). The oven temperature is programmed to ramp up to achieve separation of the analytes.[\[7\]](#)
- **Mass Spectrometric Detection:** The separated compounds are introduced into the mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., 45-500 m/z).[\[7\]](#)
- **Compound Identification:** Compounds are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by comparing their retention indices with those of authentic standards or literature values.[\[7\]](#)
- **Quantification:** Quantification can be performed using an internal or external standard method. Relative quantification is often reported as the percentage of the peak area of a specific compound relative to the total peak area of all identified volatile compounds.



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Workflow for the analysis of **propyl sulfides** from *Allium* species.

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence of **propyl sulfides** in *Allium* species, supported by quantitative data and detailed experimental methodologies. The provided information highlights the diversity of these organosulfur compounds across the genus and underscores the importance of standardized analytical protocols for their accurate characterization. The biosynthetic pathway illustrates the enzymatic origin of these volatile compounds. For researchers and professionals in drug development, a thorough understanding of the chemistry and distribution of these bioactive molecules is

fundamental for harnessing their potential therapeutic applications. Further research is warranted to explore the full spectrum of **propyl sulfides** in a wider range of Allium species and to elucidate their pharmacological activities.

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